Ipidacrine hydrochloride hydrate

Description

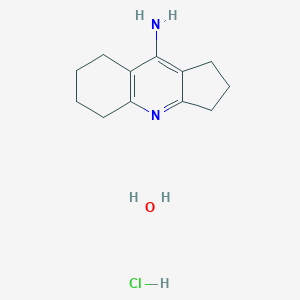

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTIBNSPYUUNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046734 | |

| Record name | Ipidacrine hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118499-70-0 | |

| Record name | Ipidacrine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118499700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipidacrine hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPIDACRINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV96AIK79Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cholinergic Mechanism of Action of Ipidacrine Hydrochloride Hydrate

Abstract: Ipidacrine (B1672102) hydrochloride hydrate (B1144303) is a reversible cholinesterase inhibitor and potassium channel blocker utilized in the treatment of various neurological disorders.[1] Its therapeutic efficacy is rooted in a dual mechanism of action that synergistically enhances cholinergic neurotransmission.[2][3] This document provides a comprehensive technical overview of ipidacrine's core mechanisms within the cholinergic system. It details the quantitative aspects of its enzymatic inhibition and ion channel modulation, outlines the experimental protocols used for its characterization, and visually represents the associated signaling pathways and workflows.

Core Mechanisms of Action

Ipidacrine's pharmacological profile is distinguished by two primary, synergistic actions: the reversible inhibition of cholinesterase enzymes and the blockade of voltage-gated potassium channels.[4][5] This dual activity results in both an increased availability of acetylcholine (B1216132) in the synaptic cleft and an enhanced release of acetylcholine from the presynaptic terminal.

Reversible Inhibition of Cholinesterases

Ipidacrine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][6] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates its action.[5] By reversibly binding to and inactivating these enzymes, ipidacrine increases the concentration and prolongs the presence of ACh at the synapse.[1][3] This leads to enhanced and sustained stimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane.[1][3]

Data Presentation: Cholinesterase Inhibition

The inhibitory potency of ipidacrine against cholinesterase enzymes is quantified by its half-maximal inhibitory concentration (IC50) values.

| Compound | Target Enzyme | IC50 Value | Reference |

| Ipidacrine | Acetylcholinesterase (AChE) | 1 µM | [4] |

| Ipidacrine | Butyrylcholinesterase (BChE) | 1.9 µM | [4] |

Experimental Protocols: Determination of IC50 for Cholinesterase Inhibition (Ellman's Method)

The IC50 values for AChE and BChE inhibition are commonly determined using the spectrophotometric method developed by Ellman et al.[4]

-

Objective: To quantify the concentration of ipidacrine required to inhibit 50% of the activity of AChE or BChE.

-

Principle: This assay measures enzyme activity by tracking the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine (B1204863). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[4]

-

Methodology:

-

Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 7.2-8.0), solutions of the substrate (acetylthiocholine for AChE, butyrylthiocholine (B1199683) for BChE), DTNB, and the respective enzyme.

-

Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of ipidacrine to different wells. A control well with no inhibitor is also prepared.

-

Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for a predetermined period.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[4]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percent inhibition is determined using the formula: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100. The IC50 value is derived by plotting the percent inhibition against the logarithm of the ipidacrine concentration and fitting the data to a sigmoidal dose-response curve.[4]

-

Blockade of Voltage-Gated Potassium (K+) Channels

A key feature that distinguishes ipidacrine from many other cholinesterase inhibitors is its ability to block voltage-gated potassium (Kv) channels in neuronal membranes.[5][7] These channels, including delayed rectifier and A-type potassium currents, are fundamental for the repolarization phase of an action potential.[6][7]

By blocking these K+ channels, ipidacrine delays repolarization, thereby prolonging the duration of the action potential.[3][7] This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period.[3] The result is an increased and prolonged influx of Ca2+ ions into the presynaptic nerve terminal.[3][7] Elevated intracellular Ca2+ is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to an enhanced quantal release of neurotransmitters, most notably acetylcholine.[2][3]

References

Synthesis of Ipidacrine Hydrochloride Hydrate: A Technical Guide for Laboratory Researchers

This document provides an in-depth technical guide for the laboratory-scale synthesis of Ipidacrine hydrochloride hydrate (B1144303), a reversible acetylcholinesterase inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the synthetic pathway, experimental protocols, and characterization data.

Overview of the Synthetic Pathway

The laboratory synthesis of Ipidacrine hydrochloride hydrate is a well-established two-step process. The initial step involves the construction of the core tricyclic structure, 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline (Ipidacrine free base), through a condensation reaction. This is followed by the conversion of the free base into its more stable and water-soluble hydrochloride hydrate salt.

The key transformation in the first step is a variation of the Friedländer annulation, a classic method for quinoline (B57606) synthesis. This reaction involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. In this specific synthesis, 2-amino-1-cyclopentene-1-carbonitrile (B31213) reacts with cyclohexanone (B45756) in the presence of a dehydrating agent, typically a polyphosphate ester, to yield the Ipidacrine free base.

The subsequent step is a standard salt formation reaction where the basic Ipidacrine is treated with hydrochloric acid in a suitable solvent system to precipitate the desired Ipidacrine hydrochloride hydrate.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and quantitative data for the reactants, intermediates, and the final product.

Table 1: Properties of Key Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Amino-1-cyclopentene-1-carbonitrile | C₆H₈N₂ | 108.14 | Colorless liquid | 2941-23-3 |

| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | 108-94-1 |

| Ipidacrine (free base) | C₁₂H₁₆N₂ | 188.27 | - | 62732-44-9 |

| Ipidacrine Hydrochloride Hydrate | C₁₂H₁₉ClN₂O | 242.74 | White or slightly creamy powder | 118499-70-0 |

Table 2: Characterization and Yield Data for Ipidacrine Hydrochloride Hydrate

| Parameter | Value | Reference |

| Yield (Ipidacrine Base) | 90.7% | [1] |

| Yield (Hydrochloride Monohydrate) | 95% | [1] |

| Melting Point | 274 °C (with decomposition) | [1] |

| Mass Spectrometry (Ipidacrine Base, GC-MS) m/z | Top Peak: 187, 2nd Highest: 188, 3rd Highest: 160 | [1] |

| ¹H NMR, ¹³C NMR, IR Spectra | Specific experimental data not available in the searched literature. |

Experimental Protocols

Step 1: Synthesis of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline (Ipidacrine Free Base)

This procedure outlines the formation of the Ipidacrine free base via a condensation reaction.

Materials and Reagents:

-

Diphosphorus (B173284) pentoxide (P₂O₅)

-

Triethyl phosphate (B84403)

-

2-amino-1-cyclopentene-1-carbonitrile

-

Cyclohexanone

-

Concentrated ammonia (B1221849) solution

-

Chloroform

-

Methanol

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Condensing Agent (Polyphosphate Ester): In a suitable reaction vessel, suspend 394 g (2774 mmol) of diphosphorus pentoxide in 500 ml of toluene. Heat the suspension to 55 °C with stirring. At this temperature, add 283 ml (1665 mmol) of triethyl phosphate dropwise. Following the triethyl phosphate addition, add 75 ml (1295 mmol) of ethanol dropwise. The reaction is exothermic and may require cooling to maintain the temperature. The preparation of the polyphosphate ester is typically complete after the additions.[1]

-

Condensation Reaction: To the freshly prepared polyphosphate ester solution at 55 °C, add 50 g (462 mmol) of 2-amino-1-cyclopentene-1-carbonitrile and 50 ml (485 mmol) of cyclohexanone. Stir the reaction mixture at 55 °C for 3.5 hours.[1]

-

Work-up and Isolation:

-

Stop the heating and add 500 ml of water dropwise, ensuring the temperature does not exceed 55 °C. Stir the mixture at 55 °C for 30 minutes.[1]

-

Separate the aqueous phase. Wash the remaining toluene phase with 250 ml of water and combine the aqueous phases.[1]

-

Slowly add the combined aqueous phase dropwise into 400 ml of a concentrated ammonia water solution.[1]

-

Extract the resulting mixture with a 10:1 mixture of chloroform-methanol.[1]

-

Dry the organic extract over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure.[1]

-

-

Purification: Purify the crude residue by silica gel chromatography using a mobile phase of chloroform:methanol:concentrated ammonia water (100:9:1). Dry the purified product in vacuo at 60 °C to obtain the Ipidacrine free base. Yield: 15.8 g (90.7%) .[1]

Step 2: Synthesis of Ipidacrine Hydrochloride Hydrate

This procedure details the conversion of the free base to the desired salt form.

Materials and Reagents:

-

Ipidacrine (free base)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolution: In a flask, dissolve 40 g (212 mmol) of Ipidacrine in a heated mixture of 720 ml of acetone and 40 ml of water.[1]

-

Salt Formation: To the heated solution, add 19 ml (212 mmol) of concentrated hydrochloric acid dropwise over a period of 10 minutes.[1]

-

Crystallization and Isolation:

-

Heat the resulting solution under reflux for 30 minutes.[1]

-

Allow the solution to cool to room temperature and let it stand overnight to facilitate crystallization.[1]

-

Filter the precipitated crystals, wash with acetone, and allow them to air dry to yield Ipidacrine hydrochloride hydrate. Yield: 49 g (95%) .[1]

-

Mandatory Visualizations

Caption: Overall workflow for the two-step synthesis of Ipidacrine hydrochloride hydrate.

Caption: Proposed mechanism for the Friedländer-type synthesis of the Ipidacrine core structure.

References

A Comprehensive Guide to the Physicochemical Properties of Ipidacrine Hydrochloride Hydrate Crystalline Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the various crystalline forms of Ipidacrine hydrochloride hydrate (B1144303), a reversible acetylcholinesterase inhibitor used in the treatment of memory disorders.[1][2][3] Understanding the physicochemical properties of these different solid-state forms is critical for drug development, formulation, and ensuring therapeutic efficacy and stability.

Ipidacrine hydrochloride is known to exist in multiple crystalline modifications, including polymorphs, hydrates, and solvates.[4][5] These different forms can exhibit distinct physical and chemical properties, such as solubility, melting point, stability, and bioavailability. This document summarizes the key characteristics of these forms, details the experimental methodologies used for their characterization, and visualizes the relationships and processes involved.

Physicochemical Data of Ipidacrine Hydrochloride Crystalline Forms

Ipidacrine hydrochloride can form a variety of crystalline structures depending on the solvent and environmental conditions.[4] Research has identified two primary monohydrates, designated as Form A and Form B, with Form A being the more thermodynamically stable of the two.[6] In addition to the monohydrates, two hemihydrates, two anhydrous forms, non-stoichiometric hydrates, and mixed solvates with organic solvents have also been reported.[6][7]

The interconversion between these forms is influenced by factors such as temperature and relative humidity. For instance, the metastable monohydrate Form B begins to dehydrate at 80°C, whereas the stable Form A is dehydrated at 90°C.[6][7] Anhydrous forms have been observed to convert to monohydrate Form B upon exposure to atmospheric humidity.[6]

A summary of the key quantitative data for various identified crystalline forms is presented below for comparative analysis.

| Crystalline Form | Water Content (%) | Dehydration Temperature (°C) | Key Characteristics |

| Monohydrate A | ~7.3% | Starts at 90°C | Thermodynamically stable form.[6] |

| Monohydrate B | ~7.3% | Starts at 80°C | Metastable form.[6] |

| Hemihydrate F | ~3.5% | Stable up to 150°C | Formed from dehydration of Monohydrate A above 100°C.[7] |

| Anhydrous Form E | N/A | N/A | Can be obtained by dehydration of Monohydrate A at 120°C over P₂O₅.[6][7] |

| Anhydrous Form G | N/A | N/A | More stable at room temperature than Form E.[7] |

| Non-stoichiometric Hydrate C | 4.8% - 6.5% | N/A | Water content varies.[6] |

| Non-stoichiometric Hydrate D | 2.5% - 3.8% | N/A | Water content varies.[6] |

Experimental Protocols

The characterization of Ipidacrine hydrochloride crystalline forms relies on a suite of analytical techniques. The detailed methodologies for the key experiments are outlined below.

Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.

-

Instrumentation: Bruker D8 Advance diffractometer.[]

-

Radiation Source: Copper radiation (Kα1 and Kα2; λ = 0.15418 nm).[]

-

Instrument Settings:

-

Tube Voltage: 40 kV.[]

-

Current: 40 mA.[]

-

Slits: Divergence and anti-scattering slits at 1.0 mm, receiving slit at 0.6 mm.[]

-

-

Data Collection:

-

Scanning Range (2θ): 3° to 30°.[]

-

Scanning Rate: 0.02° per 0.5 seconds for routine analysis.[]

-

For lattice parameter calculations, the scanning rate is adjusted to 0.02° per 5 seconds over a 2θ range of 3° to 50°.[]

-

-

Sample Preparation: 100-150 mg of the sample is placed in a pestle. For samples susceptible to hydration from air, a 10 μm polyethylene (B3416737) film is used to cover the sample.[]

Thermal Analysis (DTA/TG)

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are employed to investigate the thermal behavior of the crystalline forms, including dehydration and decomposition events.

-

Instrumentation: TG/DTA 6300 machine.[7]

-

Sample Preparation: 10-15 mg of the sample is placed in an aluminum pan.[]

-

Experimental Conditions:

-

Heating Range: 30°C to 300°C.[]

-

Heating Rate: 5.0°C per minute.[]

-

-

Calibration: The instrument is calibrated for dehydration enthalpy calculations using known standards such as tin, lead, copper(II) sulfate (B86663) pentahydrate, and barium chloride dihydrate.[]

Karl Fischer Titration (KF)

KF titration is a specific and accurate method for determining the water content in the various hydrate forms. This technique provides quantitative data that is crucial for distinguishing between monohydrates, hemihydrates, and non-stoichiometric hydrates.[4][5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of Ipidacrine hydrochloride crystalline forms.

References

- 1. medkoo.com [medkoo.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Ipidacrine - Wikipedia [en.wikipedia.org]

- 4. Phase Transitions of Ipidacrine Hydrochloride Polymorphs and Hydrates [benthamopenarchives.com]

- 5. Phase Transitions of Ipidacrine Hydrochloride Polymorphs and Hydrates [benthamopenarchives.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Neuroprotective Landscape of Ipidacrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipidacrine is a multifaceted compound with a significant potential for neuroprotection, demonstrating therapeutic promise in a range of neurological disorders, including Alzheimer's disease, ischemic stroke, traumatic brain injury, and various neuropathies. Its neuroprotective effects are not attributed to a single mechanism but rather a synergistic combination of actions, primarily as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and as a blocker of neuronal voltage-gated potassium channels. This technical guide provides an in-depth review of the current understanding of Ipidacrine's neuroprotective effects, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development.

Introduction

Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, is a cognitive enhancer and a reversible cholinesterase inhibitor.[1] Unlike many other cholinesterase inhibitors, Ipidacrine's pharmacological profile is distinguished by its dual mechanism of action that also includes the blockade of potassium channels in neuronal membranes.[2] This unique characteristic contributes to its broad therapeutic window and favorable safety profile, particularly its reduced hepatotoxicity compared to earlier compounds like tacrine.[2] This guide will delve into the molecular mechanisms, preclinical and clinical evidence of Ipidacrine's neuroprotective capabilities.

Core Mechanisms of Neuroprotection

Ipidacrine's neuroprotective effects stem from a combination of synergistic mechanisms that enhance cholinergic neurotransmission and modulate neuronal excitability.

Cholinesterase Inhibition

Ipidacrine is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the degradation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting these enzymes, Ipidacrine increases the concentration and prolongs the action of ACh, a neurotransmitter crucial for learning, memory, and cognitive function.[3]

Potassium Channel Blockade

A key feature of Ipidacrine is its ability to block voltage-gated potassium (Kv) channels in neuronal membranes.[2] This action prolongs the depolarization phase of the action potential, leading to an increased influx of calcium ions (Ca2+) into the presynaptic terminal. This, in turn, enhances the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin.[2] The primary targets appear to be delayed rectifier and A-type potassium currents.[4]

Modulation of Nicotinic and Muscarinic Receptors

Emerging evidence suggests that Ipidacrine may also directly modulate the activity of postsynaptic nicotinic and muscarinic acetylcholine receptors, further enhancing cholinergic signaling.

Quantitative Data on Ipidacrine's Activity

The following tables summarize the available quantitative data on Ipidacrine's inhibitory and neuroprotective effects from various in vitro and in vivo studies.

Table 1: In Vitro Cholinesterase Inhibition [5][6]

| Enzyme | IC50 (µM) | Source Organism |

| Acetylcholinesterase (AChE) | 0.27 - 1.0 | Not Specified |

| Butyrylcholinesterase (BuChE) | 1.9 | Not Specified |

| Acetylcholinesterase (AChE) | 6.18 | Human |

| Butyrylcholinesterase (BuChE) | 6.66 | Rat |

| Acetylcholinesterase (AChE) | 6.77 | Electric Eel |

| Cholinesterase | 7.15 | Horse |

Table 2: Preclinical Efficacy in Cognitive Impairment Models

| Animal Model | Ipidacrine Dose (mg/kg) | Outcome Measure | Result | Reference |

| Scopolamine-induced amnesia (Rats) | 0.3 and 1 | Morris Water Maze (Total Latency) | Reduced scopolamine-induced increase in total latency.[7] | [7] |

| Scopolamine-induced amnesia (Rats) | 1 (repeated) | Morris Water Maze (Total Latency) | Reduced scopolamine-induced increase in total latency to levels of saline-treated control rats.[7] | [7] |

Table 3: Clinical Efficacy in Neuropathies

| Condition | Ipidacrine Treatment Regimen | Outcome Measure | Result | Reference |

| Facial Neuropathy | Part of complex treatment | Recovery of motor function | Accelerated recovery of motor function by 2 times in patients with disease duration over 10 days.[8] | [8] |

| Mononeuropathy | 15 mg/day IM/SC for 2 weeks, then 20 mg 3 times/day orally for 4 weeks (in addition to basic therapy) | Visual Analogue Scale (VAS) for pain | Decrease in VAS score from 23.2 ± 1.2 to 12.0 ± 1.3 points (p<0.05).[8] | [8] |

| Diabetic Polyneuropathy (DPN) | In addition to basic therapy for 2 months | Pain control (VAS-P), Neuropathic Dysfunctional Scale (NDSm), Sleep Quality (PSQI) | More complete pain control (VAS-P: 3.0 ± 0.9 vs 3.6 ± 0.8), reduced gabapentin (B195806) dosage, improved NDSm score (4.4 ± 1.0 vs 4.9 ± 1.0), and improved sleep quality (PSQI: 6.8 ± 1.3 vs 7.9 ± 1.7) compared to control.[9] | [9] |

| Idiopathic Facial Nerve Neuropathy | Part of complex treatment for 6 months | House-Brackmann scale, Facial Clinimetric Evaluation (FaCE) | More significant restoration of facial nerve function compared to control (House-Brackmann: 1.4±0.5 vs 1.9±0.7; FaCE: 90±9.8 vs 78±11.8; p<0.05).[10] | [10] |

| Paclitaxel-Induced Peripheral Neuropathy (PIPN) | In combination with alpha-lipoic acid | Total Neuropathy Score | Significant reduction in the severity of PIPN. Average severity after 6 cycles was 1.62 in the treatment group vs 2.62 in the control group (25.00% improvement, p < 0.001).[11][12] | [11][12] |

Signaling Pathways

The neuroprotective effects of Ipidacrine are mediated through distinct yet interconnected signaling pathways.

Cholinergic Signaling Pathway

Ipidacrine's inhibition of AChE and BuChE directly elevates acetylcholine levels in the synapse, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons. This amplified cholinergic signaling is fundamental to improving cognitive functions like learning and memory.

Caption: Ipidacrine's enhancement of cholinergic signaling.

Potassium Channel Blockade and Neurotransmitter Release

By blocking voltage-gated potassium channels, Ipidacrine prolongs the depolarization of the neuronal membrane. This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to a greater influx of calcium into the presynaptic terminal. The elevated intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in enhanced neurotransmitter release.

Caption: Mechanism of enhanced neurotransmitter release by Ipidacrine.

Experimental Protocols

In Vitro IC50 Determination for Cholinesterases (Ellman's Method)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Ipidacrine against AChE and BuChE.[3]

-

Principle: The assay measures the hydrolysis of a thiocholine (B1204863) ester substrate by the respective cholinesterase, producing thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.

-

Materials:

-

Ipidacrine hydrochloride

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BuChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of Ipidacrine and a series of dilutions.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the Ipidacrine dilution (or vehicle for control).

-

Add the AChE or BuChE solution to each well and incubate.

-

Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).

-

Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each Ipidacrine concentration.

-

Plot the percentage of inhibition against the logarithm of the Ipidacrine concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

-

Whole-Cell Patch-Clamp Electrophysiology for Potassium Channel Blockade

This protocol is for measuring the effect of Ipidacrine on potassium currents in isolated neurons.[2][4]

-

Objective: To quantify the inhibitory effect of Ipidacrine on specific potassium currents.

-

Methodology:

-

Cell Preparation: Acutely dissociate neurons from a specific brain region (e.g., hippocampus) or use a cell line (e.g., HEK293) transfected to express a specific potassium channel subtype.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. A glass micropipette filled with an intracellular solution is pressed against the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the entire cell.

-

Voltage Clamp: Hold the membrane potential at a specific voltage. Apply a series of voltage steps to activate the potassium channels.

-

Data Acquisition: Record the resulting ionic currents.

-

Drug Application: Apply Ipidacrine at various concentrations to the extracellular solution.

-

Data Analysis: Compare the amplitude and kinetics of the potassium currents before and after Ipidacrine application to determine the extent of block and calculate the IC50 value.

-

Caption: Workflow for electrophysiological analysis of Ipidacrine.

Morris Water Maze for Scopolamine-Induced Amnesia Model

This protocol assesses the efficacy of Ipidacrine in a rat model of cognitive deficit.[7][13][14][15][16][17]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Distal visual cues are placed around the room.

-

Animal Groups:

-

Control (Saline + Saline)

-

Amnesia (Saline + Scopolamine)

-

Treatment (Ipidacrine + Scopolamine)

-

-

Procedure:

-

Habituation: Allow rats to habituate to the experimental room and handling.

-

Drug Administration: Administer Ipidacrine (e.g., 1 mg/kg, p.o.) or saline 60 minutes before the first trial. Administer Scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or saline 30 minutes before the first trial.

-

Acquisition Phase (e.g., 4 days, 4 trials/day):

-

Place the rat in the pool from one of four random start positions.

-

Allow the rat to swim for a maximum of 60 seconds to find the platform.

-

Record the time taken to find the platform (escape latency).

-

If the rat fails to find the platform, guide it to the platform.

-

Allow the rat to remain on the platform for 30 seconds.

-

-

Probe Trial (Day 5):

-

Remove the platform from the pool.

-

Allow the rat to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

-

Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different groups.

Future Directions and Conclusion

Ipidacrine presents a compelling profile as a neuroprotective agent with a well-defined dual mechanism of action. Further research should focus on elucidating its effects on specific potassium channel subtypes to refine its therapeutic applications. Large-scale, randomized controlled clinical trials are warranted to definitively establish its efficacy and safety in diverse patient populations with neurodegenerative diseases and other neurological conditions. The comprehensive information provided in this guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the therapeutic potential of Ipidacrine.

References

- 1. A Combined Measure of Cognition and Function for Clinical Trials: The Integrated Alzheimer’s Disease Rating Scale (iADRS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microglia activation in central nervous system disorders: A review of recent mechanistic investigations and development efforts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Evaluation of the neuroprotective potential of benzylidene digoxin 15 against oxidative stress in a neuroinflammation models induced by lipopolysaccharide and on neuronal differentiation of hippocampal neural precursor cells [frontiersin.org]

- 6. Deletion of the Kv2.1 delayed rectifier potassium channel leads to neuronal and behavioral hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using baseline cognitive severity for enriching Alzheimer's disease clinical trials: How does Mini-Mental State Examination predict rate of change? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A COMBINED MEASURE OF COGNITION AND FUNCTION FOR CLINICAL TRIALS: THE INTEGRATED ALZHEIMER’S DISEASE RATING SCALE (IADRS) • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 11. Archive: Drug Reverses Memory Failure Caused by Traumatic Brain Injury | UC San Francisco [ucsf.edu]

- 12. medrxiv.org [medrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Microglia, Cytokines, and Neural Activity: Unexpected Interactions in Brain Development and Function [frontiersin.org]

- 15. protocols.io [protocols.io]

- 16. Selected Biomarkers of Oxidative Stress and Energy Metabolism Disorders in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for recording neuronal activity in food and cocaine self-administration in freely behaving mice using calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]

Ipidacrine in Animal Models: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ipidacrine in various animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of this promising neurological agent.

Ipidacrine, a reversible cholinesterase inhibitor and potassium channel blocker, has demonstrated significant potential in preclinical studies for various neurological conditions. Its dual mechanism of action contributes to its efficacy in enhancing cognitive function and neuromuscular transmission.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While comprehensive pharmacokinetic parameters for Ipidacrine in animal models are not extensively published in publicly available literature, existing studies indicate rapid absorption and significant brain penetration.

Key Findings:

-

Rapid Brain Uptake: In rats, Ipidacrine is rapidly absorbed into the brain, with detectable levels within 5 minutes of administration.[1]

-

Targeted Distribution: Higher concentrations of the drug have been observed in the cortex and hippocampus, brain regions crucial for learning and memory.[1]

Further research is needed to fully characterize the Cmax, Tmax, AUC, and bioavailability of Ipidacrine in different animal species and with various routes of administration.

Pharmacodynamics: Mechanism of Action and In Vivo Effects

Ipidacrine's therapeutic effects stem from its dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and the blockade of voltage-gated potassium (Kv) and sodium (Nav) channels.[2][3]

Cholinesterase Inhibition

By reversibly inhibiting AChE and BChE, Ipidacrine increases the synaptic levels of acetylcholine, a key neurotransmitter involved in cognitive processes and muscle function.

| Parameter | Target Enzyme | Value (µM) |

| IC50 | Acetylcholinesterase (AChE) | ~1 |

| IC50 | Butyrylcholinesterase (BChE) | 1.9 |

Table 1: In vitro inhibitory activity of Ipidacrine on cholinesterases.

Ion Channel Modulation

Ipidacrine also directly modulates neuronal excitability by blocking potassium and sodium channels. The blockade of potassium channels prolongs the action potential duration, leading to an increased influx of calcium and enhanced neurotransmitter release.[2] While the specific IC50 values for various Kv and Nav channel subtypes are not widely documented, its action as a potent blocker is well-established.[2]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies the activity of AChE and BChE.

Principle: The assay measures the rate of hydrolysis of thiocholine (B1204863) esters by cholinesterases. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured at 412 nm. The rate of color formation is proportional to the enzyme activity.

Procedure:

-

Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and the respective cholinesterase enzyme.

-

Add varying concentrations of Ipidacrine to the reaction mixture.

-

Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE).

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each Ipidacrine concentration and determine the IC50 value.

Morris Water Maze for Cognitive Assessment in Rats

This widely used behavioral task assesses spatial learning and memory.

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

Procedure:

-

Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: The platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Drug Administration: Ipidacrine is typically administered orally (e.g., 0.3-1 mg/kg in rats) prior to the training or probe trials to assess its effects on learning and memory.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and procedures involved in Ipidacrine research, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of Ipidacrine's dual mechanism of action.

Caption: General workflow for preclinical pharmacokinetic and pharmacodynamic studies.

Toxicology Summary

Preclinical safety studies are essential to determine the toxicological profile of a drug candidate.

| Parameter | Animal Model | Route | Value |

| LD50 | Mouse | Intraperitoneal | 39 mg/kg |

| LD50 | Mouse | Oral | >2000 mg/kg |

| LD50 | Rat | Oral | >2000 mg/kg |

| Ames Test | - | In vitro | Negative |

Table 2: Acute toxicity and mutagenicity data for Ipidacrine.

The available data suggest a favorable safety profile for Ipidacrine, with a wide therapeutic window. The negative result in the Ames test indicates a lack of mutagenic potential.

Conclusion

Ipidacrine exhibits a promising pharmacokinetic and pharmacodynamic profile in animal models. Its dual mechanism of action, involving both cholinesterase inhibition and ion channel modulation, contributes to its potential efficacy in treating a range of neurological disorders. While further research is warranted to fully elucidate its pharmacokinetic parameters and specific interactions with ion channel subtypes, the existing data supports its continued investigation as a valuable therapeutic agent. This technical guide serves as a foundational resource for researchers and drug development professionals in the ongoing exploration of Ipidacrine.

References

Beyond Acetylcholinesterase: An In-depth Technical Guide to the Molecular Targets of Ipidacrine Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipidacrine hydrochloride hydrate (B1144303), a compound recognized for its reversible inhibition of acetylcholinesterase (AChE), exhibits a multifaceted pharmacological profile that extends beyond its effects on cholinergic transmission. This technical guide provides a comprehensive exploration of the non-cholinesterase molecular targets of Ipidacrine, focusing on its well-documented interactions with voltage-gated potassium (Kv) and sodium (Nav) channels, as well as its modulatory effects on muscarinic and nicotinic acetylcholine (B1216132) receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of Ipidacrine's complex mechanism of action.

Introduction

Ipidacrine hydrochloride hydrate is a therapeutic agent employed in the management of various neurological conditions.[1][2] While its efficacy is partially attributed to the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels, a significant component of its therapeutic action stems from the direct modulation of ion channels and other receptors.[3][4] This guide delves into these alternative molecular targets, providing a technical overview for researchers engaged in neuropharmacology and drug development.

Voltage-Gated Potassium (Kv) Channels: A Primary Target

A principal non-cholinesterase mechanism of Ipidacrine is the blockade of voltage-gated potassium (Kv) channels.[1] This action is crucial for its ability to enhance neuronal excitability and neurotransmitter release.

Mechanism of Action

Ipidacrine physically occludes the pore of certain Kv channel subtypes, thereby inhibiting the outward flow of potassium ions that is essential for the repolarization phase of an action potential.[1] This blockade leads to a prolongation of the action potential duration, which in turn increases the influx of calcium ions through voltage-gated calcium channels.[1] The elevated intracellular calcium concentration enhances the release of various neurotransmitters, including acetylcholine, adrenaline, serotonin, and histamine.[1] Ipidacrine has been shown to particularly affect delayed rectifier and A-type potassium currents.[2][4]

Quantitative Data

Specific IC50 values for Ipidacrine on a wide range of Kv channel subtypes are not extensively documented in publicly available literature.[1] Its action is generally characterized as a potent blocker of voltage-gated potassium currents.[1]

| Target | Subtype(s) | IC50 | Cell Type/Preparation | Reference |

| Voltage-Gated K+ Channel | Delayed Rectifier & A-type | N/A | Neuronal membranes | [2][4] |

Signaling Pathway

The blockade of Kv channels by Ipidacrine initiates a cascade of events leading to enhanced neurotransmitter release.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The effects of Ipidacrine on Kv channels are primarily investigated using the whole-cell patch-clamp technique.[1]

Objective: To measure the inhibitory effect of Ipidacrine on specific potassium currents in isolated neurons or cells expressing specific Kv channel subtypes.

Methodology:

-

Cell Preparation: Acutely dissociate neurons from a specific brain region (e.g., hippocampus) or use a cell line (e.g., HEK293) transfected to express a particular Kv channel subtype.[1]

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.[1]

-

Voltage Clamp: Hold the membrane potential at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier. Apply a series of depolarizing voltage steps to activate Kv channels.[1]

-

Data Acquisition: Record the resulting outward potassium currents. To isolate K+ currents, other channels can be blocked pharmacologically (e.g., using tetrodotoxin (B1210768) to block sodium channels).[2]

-

Drug Application: Perfuse the cell with an external solution containing varying concentrations of Ipidacrine hydrochloride hydrate.[1]

-

Data Analysis: Compare the amplitude and kinetics of the potassium currents before and after Ipidacrine application to determine the extent of block and calculate the IC50 value.[1]

Voltage-Gated Sodium (Nav) Channels

Ipidacrine also modulates neuronal excitability through the inhibition of voltage-gated sodium (Nav) channels.[4]

Mechanism of Action

The inhibition of Nav channels by Ipidacrine is state-dependent, meaning it may have different affinities for the resting, open, and inactivated states of the channel.[2] This property can be crucial for its therapeutic effect, potentially allowing for a greater effect on rapidly firing neurons. By inhibiting Nav channels, Ipidacrine can further modulate neuronal excitability and contribute to its overall pharmacological profile.[4]

Quantitative Data

Similar to Kv channels, specific IC50 values for Ipidacrine on various Nav channel subtypes are not well-documented in publicly accessible literature.[2]

| Target | Subtype(s) | IC50 | Cell Type/Preparation | Reference |

| Voltage-Gated Na+ Channel | Various | N/A | Neuronal membranes | [2][4] |

Experimental Protocol: State-Dependent Patch-Clamp Analysis

To investigate the state-dependent block of Nav channels by Ipidacrine, a modified patch-clamp protocol is employed.[2]

Objective: To determine if the inhibitory effect of Ipidacrine on Nav channels is dependent on the channel's conformational state.

Methodology:

-

Establish Whole-Cell Configuration: Follow steps 1-4 as described for the Kv channel protocol.

-

Resting State Inhibition: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most Nav channels are in the resting state. Apply test pulses to measure the current, then apply Ipidacrine to determine its effect.[2]

-

Inactivated State Inhibition: Depolarize the holding potential (e.g., to -50 mV) for a sustained period to induce channel inactivation. Use test pulses to assess the effect of Ipidacrine on the inactivated channels.[2]

-

Data Analysis: Compare the degree of inhibition in the resting and inactivated states to determine state-dependence.

Muscarinic Acetylcholine Receptors (mAChRs)

Ipidacrine is also reported to modulate muscarinic acetylcholine receptors, although the specific nature of this interaction is less clearly defined than its effects on ion channels.

Mechanism of Action

The literature suggests a modulatory role of Ipidacrine at mAChRs, which could involve direct binding to the receptor and influencing its signaling. However, detailed studies characterizing Ipidacrine as a specific agonist, antagonist, or allosteric modulator at different mAChR subtypes (M1-M5) are limited.

Quantitative Data

| Target | Subtype(s) | Ki/Kd | Radioligand | Reference |

| Muscarinic ACh Receptor | M1-M5 | N/A | N/A |

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay can be used to determine the affinity of Ipidacrine for muscarinic receptors.

Objective: To determine the binding affinity (Ki) of Ipidacrine for specific muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a tissue known to express the muscarinic receptor subtype of interest or from a cell line overexpressing a specific subtype.

-

Radioligand Incubation: Incubate the membranes with a known concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled Ipidacrine hydrochloride hydrate.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Ipidacrine. Fit the data to a one-site competition model to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Nicotinic Acetylcholine Receptors (nAChRs)

Similar to its interaction with muscarinic receptors, Ipidacrine is also suggested to modulate nicotinic acetylcholine receptors.

Mechanism of Action

The precise mechanism of Ipidacrine's modulation of nAChRs is not well-elucidated. It could potentially act as a direct ligand, an allosteric modulator, or indirectly influence receptor function.

Quantitative Data

There is a lack of specific quantitative data on the binding affinity or functional effects of Ipidacrine on different nAChR subtypes.

| Target | Subtype(s) | Ki/Kd | Radioligand | Reference |

| Nicotinic ACh Receptor | Various | N/A | N/A |

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay, similar to the one described for muscarinic receptors, can be adapted to study the interaction of Ipidacrine with nicotinic receptors, using a suitable radioligand such as [3H]-epibatidine or [3H]-cytisine.

Conclusion

Ipidacrine hydrochloride hydrate's pharmacological profile is significantly broader than its action as an acetylcholinesterase inhibitor. Its primary non-cholinesterase targets are voltage-gated potassium and sodium channels, where its inhibitory actions lead to enhanced neuronal excitability and neurotransmitter release. Furthermore, Ipidacrine appears to modulate muscarinic and nicotinic acetylcholine receptors, although these interactions require more detailed characterization. A comprehensive understanding of this polypharmacology is essential for optimizing its therapeutic use and for the development of future neuromodulatory agents. Further research is warranted to elucidate the specific subtype affinities and functional consequences of Ipidacrine's interactions with these diverse molecular targets.

References

Structural Analysis of Ipidacrine Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ipidacrine hydrochloride, chemically known as 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, is a reversible acetylcholinesterase inhibitor.[1] It is primarily used in the treatment of memory disorders.[2] The compound is known to exist in various crystalline forms, including at least two polymorphic forms of its monohydrate, designated as Form A and Form B.[3][4] Understanding the precise three-dimensional structure and solid-state properties of these forms is critical for drug development, formulation, and ensuring therapeutic efficacy and stability. This guide summarizes the key analytical techniques employed in the structural characterization of Ipidacrine hydrochloride monohydrate.

Physicochemical Properties

A summary of the key physicochemical properties of Ipidacrine hydrochloride monohydrate is presented in Table 1.

Table 1: Physicochemical Properties of Ipidacrine Hydrochloride Monohydrate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉ClN₂O | [5][6] |

| Molecular Weight | 242.74 g/mol | [5][6] |

| Appearance | White or slightly creamy powder | [1] |

| Melting Point | >225°C (with decomposition) | [] |

| CAS Number | 118499-70-0 | [8] |

Crystallographic Analysis

The crystalline structure of Ipidacrine hydrochloride monohydrate has been primarily investigated using Powder X-ray Diffraction (PXRD).[3] To date, a complete single-crystal X-ray diffraction study, which would provide detailed atomic coordinates and bond parameters, has not been reported in the accessible literature.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases and differentiating between polymorphs. Studies have identified two distinct monohydrate forms, A and B, with Form A being more thermodynamically stable.[3] The characteristic PXRD peak positions (2θ) for these forms are summarized in Table 2.

Table 2: Characteristic PXRD Peaks (2θ) for Ipidacrine Hydrochloride Monohydrate Polymorphs (Cu Kα radiation) [3]

| Form A (2θ) | Form B (2θ) |

| 10.94° | - |

| 11.43° | - |

| 17.29° | - |

| 18.20° | - |

| 18.92° | - |

| 19.54° | - |

| 20.55° | - |

| 23.32° | - |

| - | Characteristic peaks for Form B are noted in the literature but specific 2θ values are not explicitly listed in the primary source. |

Note: The referenced literature graphically presents the PXRD patterns but only explicitly lists the characteristic peaks for Form A.

Experimental Protocol: Powder X-ray Diffraction

The following provides a typical experimental protocol for the PXRD analysis of Ipidacrine hydrochloride monohydrate, based on reported methodologies.[3][]

-

Sample Preparation: 100-150 mg of the sample is gently ground to ensure a homogenous particle size. To prevent dehydration or hydration during the measurement, the sample can be coated with a thin, X-ray transparent film, such as a 10 µm polyethylene (B3416737) film.[]

-

Instrumentation: A Bragg-Brentano diffractometer, such as a Bruker D8 Advance, is commonly used.

-

X-ray Source: Copper Kα radiation (λ = 1.5418 Å) is typically employed. The tube voltage and current are set to 40 kV and 40 mA, respectively.[]

-

Optics: Divergence and anti-scattering slits are set to 1.0 mm, and the receiving slit to 0.6 mm.[]

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 3° to 30°, with a step size of 0.02° and a scan speed of 0.5 seconds per step.[] For lattice parameter calculations, a slower scan speed of 5 seconds per step over a wider range (e.g., 3° to 50°) is recommended.[]

-

Data Analysis: The resulting diffractogram is analyzed to identify the peak positions (2θ) and their relative intensities. These are then compared with reference patterns to identify the crystalline form.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in Ipidacrine hydrochloride monohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While certificates of analysis for commercial samples of Ipidacrine hydrochloride monohydrate indicate that the ¹H-NMR spectrum conforms to the expected structure, specific chemical shift and coupling constant data are not publicly available in the reviewed literature. A detailed NMR analysis would be invaluable for confirming the proton and carbon environments within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Although mentioned as a relevant characterization technique, a detailed FT-IR spectrum with peak assignments for Ipidacrine hydrochloride monohydrate has not been found in the surveyed literature.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the stability of the hydrated forms of Ipidacrine hydrochloride and the nature of the water molecule's interaction with the crystal lattice.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG)

DTA and TG analyses have been used to characterize the dehydration processes of the two monohydrate polymorphs, A and B.[3] Form B is the metastable form and begins to dehydrate at a lower temperature than Form A.[3] A summary of the thermal analysis data is provided in Table 3.

Table 3: Thermal Analysis Data for Ipidacrine Hydrochloride Monohydrate Polymorphs [3]

| Parameter | Form A | Form B |

| Dehydration Onset Temperature | ~90°C | ~80°C |

| Dehydration Peak Temperature (DTA) | 90-110°C | Not explicitly stated |

| Weight Loss (TG) | ~7.30% | Not explicitly stated |

| Enthalpy of Dehydration | 70 ± 2 kJ/mol | 53 ± 2 kJ/mol |

The observed weight loss of approximately 7.30% for Form A corresponds to the theoretical water content of a monohydrate.[3]

Experimental Protocol: DTA-TG Analysis

A typical experimental setup for the DTA-TG analysis of Ipidacrine hydrochloride monohydrate is as follows:[3][]

-

Sample Preparation: A sample of 10-15 mg is accurately weighed and placed in an aluminum pan.[]

-

Instrumentation: A simultaneous DTA-TG instrument is used.

-

Heating Program: The sample is heated from 30°C to 300°C at a constant heating rate of 5.0°C per minute.[]

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing dry nitrogen, to ensure reproducibility.

-

Data Analysis: The DTA curve is analyzed for endothermic and exothermic events, while the TG curve is analyzed for mass changes. The enthalpy of dehydration can be calculated by integrating the area of the corresponding DTA peak, following calibration with standard materials.[]

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of the Ipidacrine cation.

Caption: Molecular structure of the Ipidacrine cation with associated chloride and water molecules.

Analytical Workflow

The logical flow for the structural characterization of Ipidacrine hydrochloride monohydrate is depicted below.

Caption: Workflow for the structural analysis of Ipidacrine hydrochloride monohydrate.

Conclusion

The structural characterization of Ipidacrine hydrochloride monohydrate is well-documented through techniques such as PXRD and thermal analysis, which have successfully identified and differentiated its polymorphic forms. This guide provides a consolidated resource of the available quantitative data and experimental protocols to aid in further research and development. The notable absence of single-crystal X-ray diffraction data in the public domain represents a significant opportunity for future research to provide a more definitive and detailed understanding of the molecular and crystal structure of this important pharmaceutical agent.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ipidacrine Hydrochloride Hydrate | C12H19ClN2O | CID 6917941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ipidacrine Hydrochloride Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to Ipidacrine Hydrochloride Hydrate (CAS: 118499-70-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipidacrine (B1672102) hydrochloride hydrate (B1144303) is a reversible acetylcholinesterase (AChE) inhibitor and potassium channel blocker with significant applications in neuropharmacological research and the treatment of various neurological disorders.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and mechanism of action. Detailed experimental protocols and structured data tables are presented to facilitate its use in a research and development setting.

Chemical and Physical Properties

Ipidacrine hydrochloride hydrate is a white to off-white or slightly creamy crystalline powder.[3][][5] It is readily soluble in water, methanol, and formic acid, slightly soluble in chloroform, and practically insoluble in ethyl ether and acetone (B3395972).[][5]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 118499-70-0 | [6] |

| Molecular Formula | C₁₂H₁₉ClN₂O | [3][7] |

| Molecular Weight | 242.74 g/mol | [3][7] |

| Appearance | White or slightly creamy powder | [3][5] |

| Melting Point | 274 °C (with decomposition) | [3] |

| pKa | Not explicitly found, but classified as an aminopyridine.[] | |

| Solubility | Easily soluble in distilled water and methanol; highly soluble in formic acid; slightly soluble in chloroform; insoluble in ethyl ether.[] |

Synthesis and Purification

The synthesis of Ipidacrine hydrochloride hydrate is typically a two-step process involving the condensation of 2-amino-1-cyclopentene-1-carbonitrile (B31213) and cyclohexanone (B45756) to form the Ipidacrine free base, followed by conversion to the hydrochloride monohydrate salt.[3]

Experimental Protocol: Synthesis of Ipidacrine Free Base

Materials and Reagents:

-

2-amino-1-cyclopentene-1-carbonitrile

-

Cyclohexanone

-

Polyphosphate ester (dehydrating agent)

-

Water

-

Concentrated ammonia (B1221849) water solution

-

Chloroform-methanol mixture (10:1)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for chromatography

-

Mobile phase: chloroform:methanol:concentrated ammonia water (100:9:1)

Procedure:

-

A condensation reaction is carried out between 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone using a polyphosphate ester as a dehydrating agent.[3]

-

After the reaction, heating is stopped, and 500 ml of water is added dropwise, maintaining the temperature below 55 °C.[3]

-

The mixture is stirred at 55 °C for 30 minutes, and the aqueous phase is separated.[3]

-

The remaining toluene phase is washed with 250 ml of water, and the aqueous phases are combined.[3]

-

The combined aqueous phase is slowly added dropwise into 400 ml of a concentrated ammonia water solution.[3]

-

The resulting mixture is extracted with a 10:1 mixture of chloroform-methanol.[3]

-

The organic extract is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.[3]

-

The crude residue is purified by silica gel chromatography using a mobile phase of chloroform:methanol:concentrated ammonia water (100:9:1).[3]

-

The purified product is dried in vacuo at 60 °C to obtain the Ipidacrine base.[3]

-

Yield: 90.7%[3]

Experimental Protocol: Formation of Ipidacrine Hydrochloride Hydrate

Materials and Reagents:

-

Ipidacrine (free base)

-

Acetone

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a flask, 40 g (212 mmol) of Ipidacrine is dissolved in a heated mixture of 720 ml of acetone and 40 ml of water.[3]

-

To the heated solution, 19 ml (212 mmol) of concentrated hydrochloric acid is added dropwise over 10 minutes.[3]

-

The resulting solution is heated under reflux for 30 minutes.[3]

-

The solution is allowed to cool to room temperature and left to stand overnight to facilitate crystallization.[3]

-

Yield: 95%[3]

Table 2: Synthesis Reactants and Product Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Amino-1-cyclopentene-1-carbonitrile | C₆H₈N₂ | 108.14 | Colorless liquid | 2941-23-3 |

| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | 108-94-1 |

| Ipidacrine (free base) | C₁₂H₁₆N₂ | 188.27 | - | 62732-44-9 |

| Ipidacrine Hydrochloride Monohydrate | C₁₂H₁₉ClN₂O | 242.74 | White or slightly creamy powder | 118499-70-0 |

Data sourced from BenchChem.[3]

Mechanism of Action

Ipidacrine hydrochloride hydrate exhibits a dual mechanism of action that enhances cholinergic neurotransmission.[1] It is a reversible inhibitor of acetylcholinesterase (AChE) and a blocker of potassium channels.[1][2]

-

AChE Inhibition: By reversibly inhibiting AChE, Ipidacrine prevents the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1][8] This leads to an increased concentration and prolonged availability of acetylcholine to act on postsynaptic receptors, thereby enhancing cholinergic signaling.[1][8]

-

Potassium Channel Blockade: Ipidacrine blocks potassium channels in the membranes of neurons and muscle cells.[1] This action prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions into the presynaptic terminal and subsequently enhancing the release of acetylcholine.[5]

This dual action directly stimulates the conduction of impulses along nerve fibers and across synapses in both the central and peripheral nervous systems.[1]

Caption: Dual mechanism of action of Ipidacrine.

Analytical Methods

Ipidacrine hydrochloride hydrate serves as a reference standard for the development and validation of various analytical methods.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for the analysis of Ipidacrine. Its well-defined chemical structure allows it to be used as a model compound for optimizing chromatographic conditions, including the selection of the stationary phase, mobile phase composition, and detection parameters.[]

Spectroscopy

-

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy: Ipidacrine hydrochloride hydrate is used to calibrate instruments and validate analytical procedures in UV-Vis and IR spectroscopy. Its distinct absorption peaks enable precise identification and quantification.[]

-

Mass Spectrometry (GC-MS): Mass spectrometry is used for the characterization of the Ipidacrine free base.[3]

Powder X-ray Diffraction (PXRD)

PXRD is employed to study the crystalline forms of Ipidacrine hydrochloride hydrate.[][9]

Experimental Protocol: PXRD Analysis

-

100-150 mg of Ipidacrine monohydrate A or its anhydrous form is placed in a pestle.[]

-

Approximately 0.5 mL of a solvent is added, and the mixture is pestled to a paste-like consistency.[]

-

The paste is dried under specific conditions (e.g., in laboratory air at 22°C and 55% relative humidity for hydrate formation).[]

-

PXRD patterns are obtained using a diffractometer with copper radiation (Kα1 and Kα2; λ= 0.15418 nm).[]

-

The tube voltage is set to 40 kV and the current to 40 mA.[]

Pharmacokinetics and Clinical Applications

Pharmacokinetics

-

Absorption: Ipidacrine is rapidly absorbed from the gastrointestinal tract after oral administration, with maximum plasma concentrations reached in about one hour.[]

-

Distribution: It is distributed throughout the body and can cross the blood-brain barrier.[8]

-

Protein Binding: 40-55% of the active substance binds to plasma proteins.[]

-

Bioavailability and Half-life: It has poor oral bioavailability (<30%) and a short half-life of approximately 2 hours.[1]

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Max. Plasma Concentration (Tmax) | ~1 hour | [] |

| Plasma Protein Binding | 40-55% | [] |

| Oral Bioavailability | <30% | [1] |

| Half-life (t½) | ~2 hours | [1] |

Clinical and Research Applications

Ipidacrine hydrochloride hydrate is indicated for a variety of central and peripheral nervous system disorders.[1]

-

Peripheral Nervous System: Used in the treatment of neuritis, polyneuritis, polyneuropathy, and myasthenia gravis.[1]

-

Central Nervous System: Investigated for improving cognitive function after ischemic stroke and other organic brain lesions. It is also used for bulbar palsy and paresis.[1]

-

Alzheimer's Disease: It is used in the treatment of Alzheimer's disease.[5][6]

-

Research Tool: It is a valuable pharmacological tool for investigating cholinergic systems, synaptic plasticity, and cognitive processes.[1]

Caption: Workflow for an electroneuromyographic study of Ipidacrine.[10]

Conclusion

Ipidacrine hydrochloride hydrate is a well-characterized compound with a dual mechanism of action that makes it a valuable agent for both therapeutic and research purposes in the field of neuroscience. This guide provides essential technical information to support its synthesis, analysis, and application in a laboratory setting. Researchers should adhere to appropriate safety protocols when handling this and any other chemical compound.

References

- 1. Ipidacrine hydrochloride hydrate | RUO | Supplier [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ipidacrine Hydrochloride Hydrate [menadiona.com]

- 7. Ipidacrine Hydrochloride Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. ipidacrine | Dosing & Uses | medtigo [medtigo.com]

- 9. researchgate.net [researchgate.net]

- 10. [A clinical-electroneuromyographic study of the efficacy of ipidacrine in patients with mononeuropathies] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ipidacrine Hydrochloride Hydrate in DMSO for Cell Culture

Introduction

Ipidacrine hydrochloride hydrate (B1144303) is a reversible acetylcholinesterase (AChE) inhibitor and a blocker of membrane potassium channels, which also exhibits effects on sodium channels.[1][2] Its dual mechanism of action leads to prolonged neuronal depolarization, increased calcium influx, and ultimately enhances the release of neurotransmitters such as acetylcholine.[1] This makes it a compound of significant interest in neurological research, particularly in studies related to memory disorders and neurodegenerative diseases.[3][4] Proper preparation of Ipidacrine solutions is critical for obtaining reproducible and accurate results in in vitro cell culture experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving Ipidacrine for these applications.[5][6] This document provides a detailed protocol for the dissolution of Ipidacrine hydrochloride hydrate in DMSO and its subsequent use in cell culture.

Compound Information and Data Presentation

Quantitative data regarding the physicochemical properties, solubility, and storage of Ipidacrine hydrochloride hydrate are summarized below for easy reference.

Table 1: Physicochemical Properties of Ipidacrine Hydrochloride Hydrate

| Property | Value | References |

| CAS Number | 118499-70-0 | [7][8] |

| Molecular Formula | C₁₂H₁₉ClN₂O | [6][8][9] |

| Molecular Weight | 242.75 g/mol | [7][8] |

| Appearance | White to Off-White Solid | [6][] |

| Purity | ≥95% | [6] |

Table 2: Solubility and Recommended Storage Conditions

| Parameter | Recommendation | References |

| Solvent | DMSO | [5][6] |

| Maximum Solubility | 10 mg/mL (approx. 41.19 mM) | [5] |

| Storage (Powder) | -20°C for up to 3 years | [5] |

| Storage (DMSO Stock Solution) | -80°C for up to 1 year | [5] |

| Shipping Condition | Ambient temperature or with blue ice | [3][5] |

Experimental Protocols

1. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution that can be serially diluted to the desired working concentrations for cell culture experiments.

Materials:

-

Ipidacrine hydrochloride hydrate powder (CAS: 118499-70-0)

-

Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Precision micropipettes and sterile tips

Methodology:

-

Calculation: Determine the mass of Ipidacrine hydrochloride hydrate required to prepare the desired volume of a 10 mM stock solution. The molecular weight is 242.75 g/mol .

-

Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

-

Example for 1 mL of 10 mM stock: Mass = 10 mM x 1 mL x 242.75 / 1000 = 2.4275 mg

-

-

Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of Ipidacrine hydrochloride hydrate powder.

-

Dissolution: Add the corresponding volume of sterile DMSO to the tube containing the powder. Secure the cap and vortex thoroughly. If necessary, sonication is recommended to ensure complete dissolution.[5] The resulting solution should be clear and colorless.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -80°C for long-term stability.[5]

2. Protocol for Preparing Working Solutions for Cell Culture

This protocol describes the dilution of the concentrated DMSO stock solution into cell culture medium.

Materials:

-

10 mM Ipidacrine hydrochloride hydrate stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

-

Sterile microcentrifuge tubes and pipette tips

Methodology:

-

Determine Final Concentration: Decide on the final concentration(s) of Ipidacrine required for your experiment (e.g., 1 µM, 10 µM, 100 µM).

-

Serial Dilution: It is highly recommended to perform an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. This minimizes pipetting errors and reduces the risk of solvent shock to the cells.

-

Final Dilution in Medium: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium.

-

Crucial Step: To prevent precipitation, add the Ipidacrine solution dropwise to the medium while gently swirling. Do not add the medium directly to the concentrated DMSO stock.[11]

-

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the specific cell line being used. A final DMSO concentration of less than 0.5% is generally considered safe, with 0.1% or lower being preferable for sensitive cell types.[11]

-

Example: To achieve a final concentration of 10 µM Ipidacrine, add 1 µL of the 10 mM stock solution to 1 mL of culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Application: Mix the final working solution gently and apply it to the cell cultures immediately.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the molecular mechanism of Ipidacrine.

Caption: Experimental workflow for preparing Ipidacrine for cell culture.